molecular formula C11H15FN2OS B2387445 (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 2034517-09-2

(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2387445
CAS No.: 2034517-09-2
M. Wt: 242.31
InChI Key: OHNPKCQRVMATBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a thiophene ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction using thiophene and an appropriate acyl chloride.

    Formation of the Methanone Group: The methanone group can be introduced through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Pharmacology: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biochemical Studies: Investigation of its interactions with biological macromolecules.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic agents.

Industry

    Materials Science: Application in the synthesis of novel materials with unique properties.

    Chemical Manufacturing: Use as a building block in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Fluoroethyl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    (4-(2-Fluoroethyl)piperazin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

    Structural Features: The presence of both a fluoroethyl group and a thiophene ring makes (4-(2-Fluoroethyl)piperazin-1-yl)(thiophen-3-yl)methanone unique compared to its analogs.

    Reactivity: The combination of these functional groups may result in unique reactivity and interaction profiles.

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNPKCQRVMATBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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